Cycloastragenol

描述

This compound has been reported in Astragalus microcephalus, Astragalus coluteocarpus, and other organisms with data available.

an activator of telomerase from Astragalus membranaceus Bunge, A. galegiformis L.; structure given in first source

属性

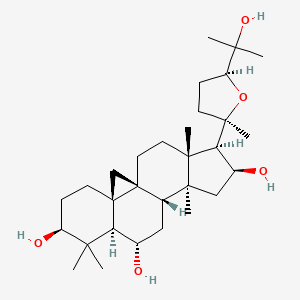

IUPAC Name |

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENNXORDXYGDTP-UOUCMYEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029686 | |

| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78574-94-4, 84605-18-5 | |

| Record name | Cycloastragenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78574-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloastragenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078574944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOASTRAGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X37D9F2L0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cycloastragenol: A Technical Guide to its Origin, Discovery, and Mechanism of Action from Astragalus membranaceus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloastragenol (CAG), a tetracyclic triterpenoid saponin derived from the medicinal plant Astragalus membranaceus, has garnered significant scientific interest for its potent anti-aging and cytoprotective properties. This technical guide provides a comprehensive overview of the origin and discovery of this compound, detailing its isolation from Astragalus and its identification as a novel telomerase activator. We present a compilation of quantitative data on its biochemical and cellular effects, alongside detailed experimental protocols for its preparation and analysis. Furthermore, this guide illustrates the key signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and cellular biology.

Introduction: The Botanical Origin and Historical Context

Astragalus membranaceus, a perennial plant native to Northern and Eastern China, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries. Historically valued for its purported ability to tonify "qi" (vital life force), modern scientific inquiry has sought to identify the bioactive constituents responsible for its therapeutic effects. Among the numerous compounds isolated from its roots, the saponins, particularly astragaloside IV (ASI) and its aglycone, this compound, have emerged as molecules of significant pharmacological importance.

The journey from a traditional herbal remedy to the isolation of a specific, potent bioactive molecule is a testament to the convergence of ethnobotany and modern analytical chemistry. The initial screening of Astragalus extracts for anti-aging properties led to the identification of this compound as a compound of interest.[1]

Discovery and Isolation of this compound

The discovery of this compound as a telomerase activator was a pivotal moment in the scientific validation of the anti-aging properties attributed to Astragalus membranaceus. This discovery was the result of systematic screening of natural compounds for their ability to modulate telomerase activity. Notably, research conducted by Geron Corporation in collaboration with the Hong Kong University of Science and Technology was instrumental in identifying this compound's unique biological function.

This compound is not typically found in significant quantities in its free form in the Astragalus root. Instead, it is primarily derived from the hydrolysis of its precursor, astragaloside IV. Several methods have been developed for the preparation of this compound from astragaloside IV, each with varying efficiencies and yields.

Preparation of this compound from Astragaloside IV

The conversion of astragaloside IV to this compound involves the cleavage of the glycosidic bonds. The three primary methods employed for this conversion are acid hydrolysis, enzymatic hydrolysis, and Smith degradation.[1] The choice of method can significantly impact the yield and purity of the final product.

| Preparation Method | Key Reagents/Enzymes | Reaction Conditions | Yield | Reference |

| Smith Degradation | Sodium periodate (NaIO4), Sodium borohydride (NaBH4), Sulfuric acid (H2SO4) | 1. Oxidation with 5 equiv. NaIO4 in 60% MeOH-H2O for 12h. 2. Reduction with 3 equiv. NaBH4 for 4h. 3. Acidification with 1M H2SO4 to pH 2 for 24h. | 84.4% | [2] |

| Enzymatic Hydrolysis | β-glucosidase (Dth3) and β-xylosidase (Xln-DT) from Dictyoglomus thermophilum | 75°C, pH 5.5, 1 U of Dth3 and 0.2 U of Xln-DT for 3 hours. | 94.5% (molar conversion) | |

| Enzymatic Hydrolysis | Bacillus sp. LG-502 | Optimized fermentation conditions. | 84% | |

| Acid Hydrolysis | Strong acids (e.g., H2SO4, HCl) | Harsh conditions, often leading to side products. | Low yield of CAG | [2] |

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound was determined using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Molecular Formula: C₃₀H₅₀O₅

-

Molecular Weight: 490.72 g/mol

-

Appearance: White crystalline powder

-

Purity: Typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3]

The structural integrity and purity of this compound are critical for its biological activity and are routinely assessed using these analytical methods.

Mechanism of Action: Telomerase Activation and Beyond

The primary mechanism of action attributed to this compound is the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. Telomere shortening is a hallmark of cellular aging, and by activating telomerase, this compound can help to mitigate this process.

Quantitative Effects on Telomerase Activity and Telomere Length

The telomerase-activating property of this compound has been quantified in various cell types using the Telomeric Repeat Amplification Protocol (TRAP) assay.

| Cell Type | This compound Concentration | Fold Increase in Telomerase Activity (approx.) | Effect on Telomere Length | Reference |

| Human Neonatal Keratinocytes (HEKn) | 3 µM | Similar to EGF (50 ng/ml) | - | [1] |

| PC12 Cells | 1-3 µM | ~2-fold | - | [1] |

| Primary Cortical Neurons | 0.1-0.3 µM | Significant increase | - | [1] |

| Primary Hippocampal Neurons | 0.1-0.3 µM | Significant increase | - | [1] |

| Human CD8+ T-lymphocytes | Not specified | Enhanced antiviral response | - | [1] |

| Nucleus Pulposus Cells (High Glucose) | 3 µM and 5 µM | Upregulated TERT expression | Significantly increased | [4][5] |

| HEKn Cells | 0.1, 2, and 10 nM (for derivatives) | Up to 12.4-fold (for derivative 10) | - | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its effects through the modulation of several key intracellular signaling pathways that converge on the regulation of the catalytic subunit of telomerase, TERT (Telomerase Reverse Transcriptase).

This compound has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in a time- and dose-dependent manner in multiple cell lines.[7] This activation is mediated through the upstream kinases c-Src and MEK.

Caption: Src/MEK/ERK signaling pathway activated by this compound.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another important route through which this compound is proposed to activate telomerase. It induces the expression of JAK2 and STAT5b and enhances the phosphorylation of STAT5b, leading to increased TERT expression.[8]

Caption: JAK/STAT signaling pathway modulated by this compound.

In neuronal cells, this compound has been demonstrated to induce the phosphorylation of the cAMP response element-binding protein (CREB).[1] Activated CREB can then bind to the promoter of the TERT gene and enhance its transcription.

Caption: CREB signaling pathway activated by this compound.

Quantitative Data on Signaling Pathway Activation

| Target Protein | Cell Type | This compound Concentration | Effect | Reference |

| ERK Phosphorylation | HEK293 cells | EC₅₀ = 2.3 nM | Dose-dependent increase | |

| CREB Phosphorylation | PC12 cells | 0.3 µM | Increased phosphorylation | [1] |

| STAT5b Phosphorylation | Not specified | Not specified | Enhanced phosphorylation | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation and analysis of this compound.

Preparation of this compound by Smith Degradation of Astragaloside IV

This protocol is adapted from Feng et al. (2014).[2]

Materials:

-

Astragaloside IV (purity ≥98%)

-

Methanol (MeOH)

-

Deionized water

-

Sodium periodate (NaIO₄)

-

Sodium borohydride (NaBH₄)

-

Sulfuric acid (H₂SO₄), 1M solution

Procedure:

-

Oxidation: Dissolve astragaloside IV in a 60% methanol-water solution. Add 5 equivalents of sodium periodate and stir the mixture for 12 hours at room temperature in the dark.

-

Reduction: Add 3 equivalents of sodium borohydride to the reaction mixture and stir for 4 hours at room temperature.

-

Hydrolysis: Carefully adjust the pH of the solution to 2 with 1M sulfuric acid. Continue stirring for 24 hours at room temperature.

-

Extraction and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography.

Caption: Workflow for the Smith degradation of Astragaloside IV.

Quantification of this compound Purity by HPLC-CAD

High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) is a suitable method for the quantification of this compound, which lacks a strong UV chromophore.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, and column oven.

-

Detector: Charged Aerosol Detector (CAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile is typically used.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

CAD Settings: Evaporation temperature and filter settings should be optimized for the specific instrument and mobile phase.

Procedure:

-

Prepare standard solutions of this compound of known concentrations in methanol.

-

Prepare the sample solution by dissolving the this compound to be analyzed in methanol.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution and quantify the this compound content based on the peak area and the calibration curve.

Telomerase Activity Measurement by Quantitative TRAP (qTRAP) Assay

The qTRAP assay is a highly sensitive method to quantify telomerase activity.

Materials:

-

Cell lysate containing telomerase

-

TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Telomerase Extension: Incubate the cell lysate with the TS primer at 25°C for 30 minutes to allow telomerase to add telomeric repeats.

-

PCR Amplification: Add the ACX primer and SYBR Green qPCR master mix to the reaction. Perform real-time PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. A lower Ct value indicates higher telomerase activity. Relative telomerase activity can be calculated using the ΔCt method, normalizing to a control sample.

Caption: Workflow for the quantitative TRAP (qTRAP) assay.

Western Blot Analysis of Protein Phosphorylation

This protocol provides a general framework for detecting the phosphorylation of proteins such as ERK, CREB, and STAT5b.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate proteins in the cell lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.

Conclusion

This compound, a natural product derived from Astragalus membranaceus, represents a compelling lead compound for the development of therapeutics targeting cellular aging and age-related diseases. Its well-defined mechanism of action as a telomerase activator, coupled with its ability to modulate key signaling pathways, underscores its pharmacological potential. The detailed methodologies and quantitative data presented in this technical guide provide a solid foundation for further research and development of this compound and its derivatives. As our understanding of the intricate processes of cellular aging deepens, the targeted activation of telomerase by small molecules like this compound holds significant promise for promoting healthspan and longevity.

References

- 1. karger.com [karger.com]

- 2. Smith degradation, an efficient method for the preparation of this compound from astragaloside IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. astragale this compound: Pure 98% Extract Benefits [accio.ai]

- 4. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Telomerase activators from 20(27)-octanor-cycloastragenol via biotransformation by the fungal endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

Cycloastragenol: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloastragenol (CAG) is a naturally occurring triterpenoid saponin derived from the root of Astragalus membranaceus. It has garnered significant scientific interest for its potential as a telomerase activator, with implications for age-related diseases, immune function, and cellular longevity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by this compound. Detailed experimental protocols for relevant assays are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound is a tetracyclic triterpenoid with a complex cycloartane skeleton. Its chemical identity is well-established and characterized by the following:

-

IUPAC Name: (1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane-6,9,14-triol[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and bioavailability. Key properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 241-248°C | [7] |

| Solubility | ||

| Dimethyl sulfoxide (DMSO) | 98 mg/mL (199.7 mM) | [6][7][8] |

| Ethanol | ~10 mg/mL | [9] |

| Dimethylformamide (DMF) | ~25 mg/mL | [9] |

| Aqueous Buffers | Sparingly soluble | [7][9] |

| Water | Poor | [10] |

| Appearance | White to off-white crystalline solid | [5] |

| XLogP3 | 4.4 | [11] |

Biological Activities and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. Its most prominent activity is the activation of telomerase, an enzyme responsible for maintaining telomere length.

Telomerase Activation

This compound is a potent activator of telomerase, the enzyme that adds telomeric repeat sequences to the ends of chromosomes, thereby counteracting telomere shortening that occurs with each cell division.[5][12] This activity is believed to be central to its anti-aging effects.

In vitro studies have demonstrated that this compound induces the phosphorylation of extracellular signal-regulated protein kinase (ERK) in a time- and dose-dependent manner.[5][6] This activation is dependent on the upstream kinases c-Src and MEK.[5][6][12] The activation of the Src/MEK/ERK pathway is a key mechanism through which this compound upregulates telomerase activity.[2][5]

This compound has also been shown to activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[3] It induces the expression of JAK2 and STAT5b and enhances the phosphorylation of STAT5b, which contributes to the upregulation of telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase.[2][3]

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.

This compound has been shown to suppress the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[13] It can inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway, a central regulator of inflammation.[1][13] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][13]

Antioxidant Properties

This compound possesses antioxidant effects by activating the Nrf2 signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[14] this compound has been identified as a novel Nrf2 activator.[14] It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant response element (ARE)-driven genes and a reduction in oxidative stress-induced reactive oxygen species (ROS).[14]

Quantitative Data

The biological activity of this compound has been quantified in various in vitro and in vivo studies.

| Parameter | Value | Cell Line/Model | Source |

| Telomerase Activation (MEC) | 0.01 µM | HEKneoP cells | [15] |

| Effective Concentration (ERK Phosphorylation) | 10 nM | HEK293 cells | [5] |

| Effective Concentration (Wound Healing) | 1 ng/mL | Human keratinocytes | [2] |

| Oral Bioavailability (rat) | ~25.7% (at 10 mg/kg) | Rats | [6][8][16] |

| Tmax (oral, rat) | 1.48 - 2.35 h (at 10-40 mg/kg) | Rats | [6][8] |

| t1/2 (oral, rat) | 5.23 - 7.33 h (at 10-40 mg/kg) | Rats | [6][8] |

| Cytotoxicity (CCK-8 assay) | Significant at 50 and 100 µM | Nucleus pulposus cells | [17] |

MEC: Minimum Effective Concentration to produce a 100% increase in telomerase activity over control.

Experimental Protocols

In Vitro Telomerase Activity Assay (RQ-TRAP)

This protocol describes the Real-time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP) for measuring telomerase activity.[18]

Workflow:

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration.

-

Cell Lysis: Harvest cells and lyse them in CHAPS lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Telomerase Reaction:

-

Prepare a master mix containing TRAP reaction buffer, dNTPs, TS primer, ACX primer, and Taq polymerase.

-

Add a standardized amount of cell lysate to the master mix.

-

Perform the telomerase extension step at 25°C for 20 minutes.

-

-

PCR Amplification and Detection:

-

Amplify the telomerase extension products using real-time PCR with SYBR Green for detection.

-

Use a standard two-step PCR cycling protocol (e.g., 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

-

Data Analysis:

-

Generate a standard curve using a serial dilution of a known telomerase-positive cell lysate.

-

Calculate the relative telomerase activity of the treated samples compared to the vehicle control, normalized to the protein concentration.

-

Quantitative Analysis by HPLC-MS

This protocol outlines a method for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[19]

Methodology:

-

Sample Preparation:

-

Plasma: Perform solid-phase extraction (SPE) to extract this compound from plasma samples.

-

Tissue Homogenates: Use liquid-liquid extraction or SPE for tissue samples.

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., Zorbax SB-C18).[19]

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better ionization).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Quantification:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Conclusion

This compound is a promising natural compound with well-defined chemical and biological properties. Its ability to activate telomerase through multiple signaling pathways, coupled with its anti-inflammatory and antioxidant effects, makes it a compelling candidate for further investigation in the context of age-related diseases and other therapeutic areas. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted activities of this intriguing molecule. Further research is warranted to fully elucidate its mechanisms of action and to translate its therapeutic potential into clinical applications.

References

- 1. Can this compound Help With Immune Function? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 2. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. [PDF] Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types. | Semantic Scholar [semanticscholar.org]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. king-tiger.com [king-tiger.com]

- 11. This compound | C30H50O5 | CID 13943286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound reduces inflammation in CLP-induced septic MICE by suppressing TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. EP2548880A2 - Compositions for increasing telomerase activity - Google Patents [patents.google.com]

- 16. Pharmacokinetics, metabolism, and excretion of this compound, a potent telomerase activator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 18. karger.com [karger.com]

- 19. Development of an SPE–HPLC–MS method for simultaneous determination and pharmacokinetic study of bioactive constituents of Yu Ping Feng San in rat plasma after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

Cycloastragenol's Mechanism of Action on Telomerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloastragenol (CAG), a small-molecule triterpenoid saponin derived from Astragalus membranaceus, has emerged as a significant subject of interest within the field of cellular aging and telomere biology. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound activates telomerase, the enzyme responsible for maintaining telomere length. We will delve into the signaling pathways implicated in CAG-induced telomerase expression, present quantitative data from key studies, and provide detailed experimental protocols for the assays used to elucidate these mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of aging and the development of novel therapeutics targeting telomerase.

Introduction

Telomeres, the protective nucleoprotein caps at the ends of linear chromosomes, progressively shorten with each cell division, a process intrinsically linked to cellular senescence and aging.[1] Telomerase, a reverse transcriptase enzyme, counteracts this shortening by adding telomeric repeats to the chromosome ends, thereby extending the replicative lifespan of cells.[2] The catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase), is the rate-limiting component for its activity and its expression is tightly regulated in most somatic cells.[3]

This compound has been identified as a potent activator of telomerase.[4] Its ability to upregulate hTERT expression and subsequently enhance telomerase activity has positioned it as a promising agent for combating age-related cellular decline.[5] This guide will explore the intricate molecular pathways that underpin the action of this compound on telomerase.

Core Mechanism of Action: Upregulation of hTERT

The primary mechanism by which this compound activates telomerase is through the transcriptional upregulation of the hTERT gene.[6] This is not a direct binding to the enzyme to allosterically activate it, but rather an indirect effect mediated by the activation of specific intracellular signaling cascades that converge on the hTERT promoter, leading to increased mRNA and protein expression.

Signaling Pathways Involved in CAG-Induced hTERT Expression

Several key signaling pathways have been identified to be involved in the CAG-mediated activation of hTERT. These include the Src/MEK/ERK pathway, the JAK/STAT pathway, and the CREB pathway.

-

Src/MEK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, plays a pivotal role.[7] this compound has been shown to induce the phosphorylation of Src, which in turn can activate the downstream kinases MEK and ERK.[4] Activated ERK can then phosphorylate and activate transcription factors that bind to the hTERT promoter and drive its expression.[1]

-

JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another important route for CAG-induced telomerase activation.[3] CAG has been observed to induce the expression of JAK2 and STAT5b, leading to the phosphorylation and activation of STAT5b.[3] Activated STAT5b can then translocate to the nucleus and promote the transcription of the hTERT gene.[3]

-

CREB Pathway: The cAMP response element-binding protein (CREB) has also been implicated in the mechanism of CAG.[8] Studies have shown that CAG can induce the phosphorylation of CREB, a transcription factor known to be involved in the regulation of various genes, including those related to cell survival and plasticity.[9] Activated CREB can bind to specific response elements in the hTERT promoter, contributing to its transcriptional activation.[8]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on telomerase activity, hTERT expression, and cellular senescence markers as reported in various studies.

Table 1: Effect of this compound on Telomerase Activity

| Cell Type | CAG Concentration | Treatment Duration | Fold Increase in Telomerase Activity | Reference |

| Human Neonatal Keratinocytes (HEKn) | 3 µM | 24 hours | ~2-fold | [9] |

| PC12 Cells | 1-3 µM | 24 hours | ~2-fold | [9] |

| Primary Cortical Neurons | 0.1-0.3 µM | 24 hours | Significant increase | [9] |

| HEK293 Fibroblasts | 1 µM | 24 hours | ~1.5-fold | [1] |

Table 2: Effect of this compound on hTERT mRNA and Protein Expression

| Cell Type | CAG Concentration | Treatment Duration | Effect on hTERT mRNA | Effect on hTERT Protein | Reference |

| Primary Cortical Neurons | 3 µM | 6 hours | Increased expression | - | [9] |

| Human Epidermal Keratinocytes (HEKn) | Dose-dependent | 24 hours | Dose-dependent increase | Dose-dependent increase | [6] |

| Nucleus Pulposus Cells (NPCs) | 3-5 µM | 72 hours (pre-treatment) | Upregulated | Recovered expression | [10] |

Table 3: Effect of this compound on Cellular Senescence Markers

| Cell Type | Condition | CAG Concentration | Effect on Senescence Markers | Reference |

| Nucleus Pulposus Cells (NPCs) | High Glucose-induced senescence | 3-5 µM | Downregulation of p16 | [7] |

| Human Embryonic Lung Fibroblasts (HELF) | VP16-induced senescence | Indicated concentrations | Inhibition of PAI-1 and p21 | [11] |

| TBI-aged Mice (Liver) | In vivo | - | Reduction in p53, p21, and p16 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on telomerase.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This assay is used to measure telomerase activity.

Principle: The TRAP assay is a two-step process. First, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate oligonucleotide (TS primer). In the second step, the extended products are amplified by PCR using the TS primer and a reverse primer. The PCR products are then visualized, typically by gel electrophoresis.[12]

Protocol:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., provided in a commercial TRAP assay kit).

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Telomerase Extension Reaction:

-

In a PCR tube, combine the cell lysate (containing a standardized amount of protein) with a reaction mixture containing the TS primer, dNTPs, and reaction buffer.

-

Incubate at 25°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-

-

PCR Amplification:

-

Add a reverse primer and Taq DNA polymerase to the reaction mixture.

-

Perform PCR with the following typical cycling conditions:

-

Initial denaturation at 95°C for 2 minutes.

-

30-35 cycles of:

-

Denaturation at 95°C for 30 seconds.

-

Annealing at 55-60°C for 30 seconds.

-

Extension at 72°C for 1 minute.

-

-

Final extension at 72°C for 5 minutes.

-

-

-

Detection of PCR Products:

-

Analyze the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with a suitable DNA stain (e.g., SYBR Green or ethidium bromide).

-

Visualize the characteristic 6-base pair ladder of telomeric repeats.

-

Quantify the band intensities to determine relative telomerase activity.

-

Quantitative PCR (qPCR) for hTERT mRNA Expression

This method is used to quantify the levels of hTERT messenger RNA.

Protocol:

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Use a standardized amount of RNA for each reaction to ensure consistency.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mixture containing the synthesized cDNA, forward and reverse primers for hTERT, and a suitable qPCR master mix (e.g., SYBR Green Master Mix).

-

Use primers for a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.

-

Perform the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both hTERT and the housekeeping gene.

-

Calculate the relative expression of hTERT mRNA using the ΔΔCt method.

-

Western Blotting for hTERT Protein Expression

This technique is used to detect and quantify the amount of hTERT protein.

Protocol:

-

Protein Extraction:

-

Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE:

-

Denature a standardized amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for hTERT overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the hTERT signal to the loading control.

-

Telomere Length Measurement by qPCR

This method provides a relative measure of average telomere length.

Protocol:

-

Genomic DNA Extraction:

-

Extract genomic DNA from cells using a commercial DNA extraction kit.

-

Quantify the DNA concentration.

-

-

qPCR Reaction:

-

Perform two separate qPCR reactions for each sample:

-

One reaction to amplify the telomeric repeats (T).

-

A second reaction to amplify a single-copy gene (S) for normalization (e.g., 36B4 or ALB).

-

-

Use a standardized amount of genomic DNA for each reaction.

-

-

Data Analysis:

-

Determine the Ct values for both the telomere (T) and single-copy gene (S) reactions.

-

Calculate the relative telomere length as the T/S ratio, which is proportional to the average telomere length.

-

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Signaling pathways activated by this compound to induce hTERT expression.

Caption: Generalized experimental workflow for assessing the effects of this compound.

Caption: Logical relationship of this compound's action on telomerase and cellular senescence.

Conclusion

This compound activates telomerase primarily by upregulating the expression of its catalytic subunit, hTERT. This is achieved through the activation of multiple signaling pathways, including the Src/MEK/ERK, JAK/STAT, and CREB pathways. The resulting increase in telomerase activity leads to the maintenance and elongation of telomeres, which in turn mitigates the onset of cellular senescence. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other telomerase activators in the context of age-related diseases. Further research is warranted to fully elucidate the long-term effects and clinical applications of this compound.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types. | Semantic Scholar [semanticscholar.org]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 11. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evidence for Cycloastragenol's Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloastragenol (CAG), a small molecule triterpenoid derived from the root of Astragalus membranaceus, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory effects. This technical guide provides an in-depth overview of the in vitro evidence supporting the anti-inflammatory properties of this compound. We summarize key quantitative data, detail experimental protocols for the cited studies, and present visual diagrams of the implicated signaling pathways to offer a comprehensive resource for researchers and drug development professionals. The compiled evidence demonstrates that this compound exerts its anti-inflammatory effects through the modulation of critical signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory mediators.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the quantitative data from in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Concanavalin A-stimulated Mouse Lymphocytes

| Cytokine | Cell Type | Stimulant | CAG Concentration (μM) | Inhibition (%) | Reference |

| IFN-γ | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~25% | [1][2] |

| 5 | ~50% | [1][2] | |||

| 10 | ~70% | [1][2] | |||

| TNF-α | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~20% | [1][2] |

| 5 | ~45% | [1][2] | |||

| 10 | ~65% | [1][2] | |||

| IL-2 | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~30% | [1][2] |

| 5 | ~55% | [1][2] | |||

| 10 | ~75% | [1][2] | |||

| IL-6 | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~15% | [1][2] |

| 5 | ~40% | [1][2] | |||

| 10 | ~60% | [1][2] | |||

| IL-4 | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~20% | [1][2] |

| 5 | ~40% | [1][2] | |||

| 10 | ~55% | [1][2] | |||

| IL-10 | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~10% | [1][2] |

| 5 | ~30% | [1][2] | |||

| 10 | ~50% | [1][2] |

Table 2: Effect of this compound on NF-κB Signaling and Pro-inflammatory Markers in Macrophages

| Parameter | Cell Type | Stimulant | CAG Concentration | Effect | Reference |

| NF-κB Luciferase Activity | RAW264.7 | RANKL | 2.5 µM | Inhibition | [1] |

| 5 µM | Stronger Inhibition | [1] | |||

| 10 µM | Most Potent Inhibition | [1] | |||

| IL-1β, TNF-α, IL-6 | Bone Marrow-Derived Macrophages | Imiquimod | Dose-dependent | Decreased levels | [3] |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | Not Specified | Inhibition | |

| iNOS and COX-2 Expression | RAW264.7 | LPS | Not Specified | Inhibition |

Table 3: Effect of this compound on the NLRP3 Inflammasome

| Parameter | Cell Type | Stimulant | CAG Concentration | Effect | Reference |

| IL-1β Secretion | Bone Marrow-Derived Macrophages | Imiquimod | Dose-dependent | Decreased levels | [3] |

| NLRP3 Inflammasome Assembly | Bone Marrow-Derived Macrophages | Imiquimod | Not Specified | Suppressed | [3] |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. In vitro studies demonstrate that this compound can inhibit the activation of the NF-κB pathway.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Evidence suggests that this compound can modulate the phosphorylation of these key kinases.

References

- 1. This compound Attenuates Osteoclastogenesis and Bone Loss by Targeting RANKL-Induced Nrf2/Keap1/ARE, NF-κB, Calcium, and NFATc1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mediates activation and proliferation suppression in concanavalin A-induced mouse lymphocyte pan-activation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of NLRP3 inflammasome-mediated pyroptosis in macrophage by this compound contributes to amelioration of imiquimod-induced psoriasis-like skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Anti-Oxidative Effects of Cycloastragenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloastragenol (CAG), a triterpenoid saponin derived from Astragalus membranaceus, has demonstrated significant anti-oxidative properties in various in vivo studies. This technical guide provides a comprehensive overview of the key findings, experimental methodologies, and underlying molecular mechanisms related to the anti-oxidative effects of CAG. The primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense against oxidative stress. This guide consolidates quantitative data from preclinical animal models, details the experimental protocols used in these studies, and visualizes the involved signaling pathways to support further research and development of this compound as a potential therapeutic agent against oxidative stress-related conditions.

Quantitative Data Summary

The anti-oxidative effects of this compound have been quantified in two primary animal models: a d-galactose-induced aging model in mice and an aluminum chloride-induced Alzheimer's disease model in rats. The data consistently demonstrates CAG's ability to mitigate oxidative stress by modulating key biomarkers.

D-Galactose-Induced Aging Model in Mice

In a study utilizing a d-galactose-induced senescence model, daily oral administration of this compound (20 mg/kg) for six weeks resulted in a significant improvement in the antioxidant capacity of various tissues.[1]

Table 1: Effects of this compound on Oxidative Stress Markers in D-Galactose-Induced Aging in Mice

| Biomarker | Tissue | Control Group | D-Galactose Model Group | D-Galactose + CAG (20 mg/kg) Group |

| Total Superoxide Dismutase (T-SOD) | Skin, Heart, Liver | Normal Levels | Significantly Decreased | Significantly Increased |

| Total Antioxidant Capacity (T-AOC) | Skin, Heart, Liver | Normal Levels | Significantly Decreased | Significantly Increased |

| Malondialdehyde (MDA) | Skin, Heart, Liver | Normal Levels | Significantly Increased | Significantly Decreased |

Note: Specific numerical data (mean ± SD) and p-values were not available in the reviewed literature. The table reflects the reported qualitative changes.

Alzheimer's Disease Model in Rats

In a rat model of Alzheimer's disease induced by aluminum chloride, oral gavage of this compound (25 mg/kg) daily for three weeks led to a marked upregulation of the Nrf2/HO-1 pathway, indicating a potent anti-oxidative response in the brain.[2]

Table 2: Effects of this compound on Nrf2/HO-1 Pathway in the Hippocampus of Alzheimer's Disease Model Rats

| Biomarker | Control Group | AlCl₃ Model Group | AlCl₃ + CAG (25 mg/kg) Group |

| Nrf2 Protein Expression | Normal Levels | Significantly Decreased | Significantly Increased |

| HO-1 Protein Expression | Normal Levels | Significantly Decreased | Significantly Increased |

Note: Specific numerical data (mean ± SD) and p-values were not available in the reviewed literature. The table reflects the reported qualitative changes.

In a separate study on an Aβ-induced mouse model of Alzheimer's disease, daily oral administration of 20 mg/kg of this compound for six weeks significantly reduced levels of reactive oxygen species (ROS) and lipid peroxidation (LPO) and enhanced the expression of Nrf2 and HO-1.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the studies on the anti-oxidative effects of this compound.

Animal Models

-

D-Galactose-Induced Aging Model: D-galactose is administered subcutaneously to mice (e.g., 150 mg/kg daily) for an extended period (e.g., 6 weeks) to induce a state of accelerated aging characterized by increased oxidative stress.[1]

-

Alzheimer's Disease Model: Alzheimer's disease is induced in rats (e.g., Sprague-Dawley) by intraperitoneal injection of aluminum chloride (e.g., 70 mg/kg daily) for several weeks (e.g., six weeks).[2] In mice, an Aβ-induced model is developed through stereotaxic intracerebroventricular injection of amyloid-beta.[3]

Measurement of Oxidative Stress Markers

-

Superoxide Dismutase (SOD) Activity Assay:

-

Tissue homogenates are prepared in an appropriate buffer.

-

The SOD activity is typically measured using a commercial kit based on the inhibition of a chromogenic reaction by SOD. The absorbance is read using a spectrophotometer.

-

-

Malondialdehyde (MDA) Assay:

-

Tissue homogenates are prepared and deproteinized.

-

MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) method. The reaction of MDA with thiobarbituric acid forms a colored product, which is quantified spectrophotometrically.

-

Western Blot Analysis for Nrf2 and HO-1

-

Protein Extraction: Nuclear and cytoplasmic proteins are extracted from tissue samples (e.g., hippocampus) using appropriate lysis buffers.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk and then incubated with primary antibodies against Nrf2 and HO-1 overnight at 4°C. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

Nrf2/ARE Signaling Pathway Activated by this compound

This compound exerts its anti-oxidative effects primarily through the activation of the Nrf2 signaling pathway. Under conditions of oxidative stress, CAG promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like HO-1 and SOD.

Caption: Nrf2/ARE Signaling Pathway Activated by this compound.

Experimental Workflow for In Vivo Studies

The general workflow for investigating the anti-oxidative effects of this compound in animal models involves several key stages, from model induction to data analysis.

Caption: General Experimental Workflow for In Vivo Studies.

Conclusion

The available in vivo evidence strongly supports the anti-oxidative effects of this compound.[4] Its ability to activate the Nrf2/HO-1 signaling pathway positions it as a promising candidate for further investigation in the context of diseases characterized by oxidative stress. Future research should focus on elucidating the precise molecular interactions of CAG with the Nrf2 pathway and conducting dose-response studies to optimize its therapeutic potential. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Frontiers | The protective effect of PL 1-3 on D-galactose-induced aging mice [frontiersin.org]

- 2. Effects of this compound on Alzheimer's Disease in Rats by Reducing Oxidative Stress, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Triterpenoid Saponin, Regulates Oxidative Stress, Neurotrophic Dysfunctions, Neuroinflammation and Apoptotic Cell Death in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Cycloastragenol in Cellular Senescence and Aging

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of the aging process and a contributor to a host of age-related pathologies. The progressive shortening of telomeres is a primary trigger for replicative senescence. Cycloastragenol (CAG), a small molecule triterpenoid saponin derived from the root of Astragalus membranaceus, has emerged as a significant compound of interest in the field of geroscience.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates cellular senescence and aging. Primarily recognized as a potent activator of telomerase, the enzyme responsible for maintaining telomere length, CAG's bioactivity extends to senolytic effects and the modulation of key signaling pathways implicated in cellular stress and survival.[3] This document consolidates findings from preclinical in vitro and in vivo studies, presents quantitative data in structured formats, details relevant experimental methodologies, and visualizes the core signaling pathways to offer a detailed resource for the scientific community.

Introduction to Cellular Senescence and Telomere Attrition

Cellular senescence is a complex biological process characterized by a stable cessation of cell proliferation. It is triggered by various stressors, including telomere shortening, DNA damage, and oncogenic signaling.[4] Senescent cells accumulate in tissues with age, contributing to organ dysfunction and age-related diseases through the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP).[5]

Telomeres are repetitive nucleotide sequences that cap the ends of linear chromosomes, protecting them from degradation and fusion.[1][6] Due to the "end-replication problem," telomeres shorten with each cell division. When they reach a critical length, a DNA damage response is initiated, leading to replicative senescence, primarily governed by the p53/p21 and p16INK4a tumor suppressor pathways.[4] Telomerase, a reverse transcriptase enzyme (TERT), counteracts this process by adding telomeric repeats to chromosome ends, thereby maintaining genomic stability and extending the replicative lifespan of cells.[3][4]

This compound: A Multifaceted Modulator of Cellular Aging

This compound (CAG) is the aglycone of Astragaloside IV, a primary active constituent of Astragalus membranaceus.[1][6] Its anti-aging properties were first identified through screenings for natural compounds capable of activating telomerase.[6][7] Subsequent research has revealed that CAG's role in combating cellular aging is multifaceted, encompassing not only telomerase activation but also senolytic activity, antioxidant defense, and anti-inflammatory effects.[1][5][6]

Primary Mechanism: Telomerase Activation

The principal and most studied mechanism of this compound is the activation of telomerase.[1][2][3] By upregulating the expression and activity of TERT, CAG helps to elongate short telomeres, thereby delaying the onset of replicative senescence.[1][2] This action has been observed in a variety of cell types, including human keratinocytes, neuronal cells, hematopoietic progenitor cells, and T-lymphocytes.[1][7][8] The activation of telomerase is mediated through several interconnected signaling pathways.

-

Src/MEK/ERK Pathway: Evidence suggests that CAG can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[2] This activation is dependent on upstream kinases such as c-Src and MEK.[2] The ERK/MAPK pathway is a known regulator of TERT expression, and its activation by CAG is blocked by specific inhibitors of MEK and ERK.[2][6]

-

JAK/STAT Pathway: CAG has been shown to induce the expression of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5b (STAT5b).[2] It also enhances the phosphorylation of STAT5b, leading to increased TERT expression.[2]

-

CREB Pathway: In neuronal cells, CAG-induced telomerase activity is associated with the activation of cAMP Response Element-Binding protein (CREB).[2][7] Blocking CREB expression abrogates the effect of CAG on telomerase, indicating that CREB is a crucial mediator in this cell type.[7]

Senolytic Activity: Selective Elimination of Senescent Cells

Beyond delaying senescence, recent studies have identified this compound as a novel senolytic agent, capable of selectively inducing apoptosis in senescent cells.[5][9] This dual action is particularly promising for therapeutic development.

-

Inhibition of PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and growth, and its activation can induce senescence.[5] CAG has been shown to inhibit the phosphorylation of PI3K, AKT, and mTOR in a dose-dependent manner in senescent cells.[5][9] This blockade is a key mechanism contributing to its senolytic effect.[5]

-

Downregulation of Bcl-2 Family Proteins: Senescent cells often upregulate anti-apoptotic proteins, such as those in the Bcl-2 family (e.g., Bcl-2, Bcl-xl), to survive. CAG treatment significantly decreases the levels of these anti-apoptotic proteins, thereby tipping the balance towards apoptosis in senescent cells while having minimal effect on healthy, non-senescent cells.[5][10]

Attenuation of the Senescence-Associated Secretory Phenotype (SASP)

The pro-inflammatory SASP contributes significantly to age-related tissue decline. CAG has been found to suppress the development and expression of SASP factors.[5]

-

Inhibition of NF-κB and STAT3: Nuclear Factor-kappa B (NF-κB) and STAT3 are key transcription factors that regulate the expression of many SASP components, including inflammatory cytokines like IL-6.[5] CAG treatment reduces the phosphorylation and activation of both NF-κB and STAT3, leading to a significant decrease in the mRNA expression of SASP factors such as IL-6, CXCL-5, and CXCL-10 in liver tissues of aged mice.[5]

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from key preclinical studies, demonstrating the impact of this compound on markers of cellular senescence and telomerase activity.

Table 1: Effect of this compound on Senescence Markers

| Cell/Tissue Type | Model | Treatment | Effect on p16 | Effect on p21 | Effect on p53 | SA-β-gal Staining | Reference |

| Nucleus Pulposus Cells | High Glucose-Induced Senescence | CAG Pre-treatment | Downregulated protein expression | - | - | Decreased percentage of positive cells | [11][12][13] |

| Human Fibroblasts (IMR-90, HELF) | Etoposide or Replicative Senescence | CAG (100 µM) | - | Significantly inhibited expression | - | Decreased | [5] |

| Liver (TBI-Aged Mice) | Irradiation-Induced Aging | CAG (in vivo) | Significantly reduced mRNA & protein | Significantly reduced protein | Significantly reduced protein | - | [5] |

Table 2: Effect of this compound on Telomerase and Telomeres

| Cell/Tissue Type | Model | Treatment | Effect on TERT Expression | Effect on Telomerase Activity | Effect on Telomere Length | Reference |

| Human Neonatal Keratinocytes | In vitro | CAG (3 µM) | Increased | Doubled activity (similar to EGF) | - | [7] |

| Neuronal Cells (PC12, Primary) | In vitro | CAG (0.01-10 µM) | Increased | Dose-dependent increase | - | [7] |

| Nucleus Pulposus Cells | High Glucose-Induced Stress | CAG Pre-treatment | Upregulated mRNA & protein | - | Ameliorated attrition | [11][14] |

| Human CD8+ T-lymphocytes | In vitro | CAG | Increased | Moderately increased | - | [8] |

| Multiple Mouse Tissues | In vivo (Dietary Supplement) | CAG | Increased in bone marrow, lung, heart, brain, liver | - | Rescued short telomeres | [2] |

Key Experimental Protocols

This section outlines the methodologies for cornerstone experiments used to evaluate the efficacy of this compound.

Telomeric Repeat Amplification Protocol (TRAP) Assay

Objective: To quantify telomerase activity in cell lysates.

Methodology:

-

Cell Lysis: Cells are harvested and lysed in a buffer (e.g., CHAPS lysis buffer) to release cellular contents, including telomerase. Protein concentration is quantified using a Bradford or BCA assay.

-

Telomerase Extension: A specific amount of protein lysate (e.g., 1 µg) is incubated with a synthetic telomerase substrate (TS) primer. If active telomerase is present, it will add TTAGGG repeats to the 3' end of the TS primer.

-

PCR Amplification: The extended products are then amplified via PCR using the TS primer and a reverse primer (ACX). A DNA polymerase (e.g., Taq) is used for amplification. The reaction includes a 36-bp internal standard to control for PCR efficiency.

-

Detection and Quantification: The PCR products are resolved on a polyacrylamide gel and stained (e.g., with SYBR Green). The intensity of the characteristic 6-bp ladder pattern, corresponding to the telomeric repeats, is compared to the internal standard. Alternatively, a real-time quantitative PCR (RQ-TRAP) version can be used for higher throughput and more precise quantification.[7]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Objective: To identify senescent cells in culture or tissue sections.

Methodology:

-

Cell Fixation: Cells cultured in plates are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

-

Staining: After washing, the cells are incubated overnight (12-16 hours) at 37°C (without CO₂) in a staining solution. This solution contains the chromogenic substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) buffered to pH 6.0, a pH at which only the lysosomal β-galactosidase of senescent cells is active.

-

Visualization: Senescent cells develop a distinct blue color in the cytoplasm. The percentage of blue, senescent cells is determined by counting at least 200 cells in multiple random fields under a light microscope.

Western Blotting for Senescence and Pathway Markers

Objective: To measure the protein levels of key markers (e.g., p16, p21, p-AKT, TERT).

Methodology:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with a primary antibody specific to the target protein (e.g., anti-p16, anti-p-AKT).

-

Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.[4]

Conclusion and Future Directions

This compound presents a compelling profile as an anti-aging compound with a dual mechanism of action. Its primary role as a telomerase activator directly addresses a key hallmark of aging—telomere attrition.[6] Furthermore, its newly identified senolytic properties, mediated through the inhibition of pro-survival pathways like PI3K/AKT/mTOR, position it as a compound that can not only delay senescence but also help clear the existing burden of senescent cells.[5][10] The suppression of the SASP further mitigates the chronic inflammation associated with aging.

For drug development professionals, CAG and its derivatives offer a promising scaffold for creating novel therapeutics targeting age-related diseases.[4] Future research should focus on:

-

Clinical Efficacy: While some clinical studies on CAG-containing supplements exist, more rigorous, large-scale, placebo-controlled trials are needed to confirm its anti-aging effects and safety in humans.[1][15]

-

Bioavailability and Delivery: Optimizing the formulation and delivery of CAG to improve its bioavailability is crucial for therapeutic application.

-

Synergistic Combinations: Investigating the synergistic effects of CAG with other senolytics or anti-aging interventions could lead to more potent therapeutic strategies.

-

Long-term Safety: The long-term consequences of sustained telomerase activation, particularly regarding cancer risk, require continued and thorough investigation, although current studies in mice have not shown an increase in cancer incidence.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. nbinno.com [nbinno.com]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. What is this compound?_Chemicalbook [chemicalbook.com]

- 9. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]

- 10. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice [pubmed.ncbi.nlm.nih.gov]

- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. This compound: An exciting novel candidate for age-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

Cycloastragenol: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloastragenol (CAG) is a triterpenoid saponin derived from the root of Astragalus membranaceus, a plant with a long history of use in traditional Chinese medicine.[1][2][3] Emerging scientific evidence has identified CAG as a potent telomerase activator, positioning it as a molecule of significant interest for its potential therapeutic applications in age-related diseases, cancer, and inflammatory conditions.[1][4][5] This technical guide provides a comprehensive overview of the current preclinical and clinical research on this compound, with a focus on its mechanisms of action, pharmacokinetic profile, and potential therapeutic uses. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.

Introduction

This compound is the aglycone of astragaloside IV and is noted for its greater bioavailability.[6] Its primary mechanism of action is the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[7] Telomere shortening is a hallmark of cellular aging, and its preservation is linked to increased cellular lifespan and function.[5] Beyond telomerase activation, CAG has been shown to modulate several key signaling pathways, including those involved in oxidative stress, inflammation, and apoptosis, suggesting a multi-targeted therapeutic potential.[1][8]

Mechanism of Action

Telomerase Activation

This compound is a well-documented activator of telomerase.[4] It has been shown to increase the expression of telomerase reverse transcriptase (TERT), the catalytic subunit of the telomerase enzyme.[1] This leads to the elongation of telomeres, which can delay cellular senescence and enhance the proliferative capacity of cells, particularly immune cells like CD8+ T lymphocytes.[6][9]

Modulation of Signaling Pathways

This compound's therapeutic effects are also attributed to its influence on various intracellular signaling pathways:

-

Nrf-2/ARE Pathway: CAG activates the Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, a primary cellular defense mechanism against oxidative stress. This leads to the upregulation of antioxidant response elements (ARE) and the expression of cytoprotective enzymes.[1]

-

PI3K/AKT/mTOR Pathway: In the context of senescent cells, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. This inhibition contributes to the selective induction of apoptosis in senescent cells.[10]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is implicated in CAG-induced telomerase activation.[2][11]

-

JAK/STAT Pathway: Evidence suggests that this compound can activate telomerase through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][4]

-

p53 Activation: In colon cancer cells, this compound has been found to induce apoptosis through the activation of the p53 tumor suppressor protein.[12][13]

-

TLR4 Signaling: CAG has demonstrated anti-inflammatory effects by suppressing Toll-like receptor 4 (TLR4) signaling pathways, thereby inhibiting the production of pro-inflammatory cytokines.[14]

Pharmacokinetics

In vitro and in vivo studies have begun to elucidate the pharmacokinetic profile of this compound.

Absorption

This compound is absorbed through the intestinal epithelium primarily via passive diffusion, as demonstrated in Caco-2 cell monolayer models.[2][15]

Metabolism

Following absorption, CAG undergoes significant first-pass metabolism in both the intestine and the liver.[2][15] In vitro studies with rat and human liver microsomes show extensive metabolism, primarily through monohydroxylation and subsequent oxidation.[15] Several Phase I metabolites have been identified in rat feces, urine, and bile.[16]

Excretion

In rats, this compound and its metabolites are excreted through both bile and feces, with the kidneys also playing a role in elimination.[16] Evidence also suggests the possibility of enterohepatic circulation.[16]

Potential Therapeutic Uses

Aging and Age-Related Diseases

As a telomerase activator and senolytic agent, this compound holds promise in mitigating the effects of aging. By elongating telomeres and selectively clearing senescent cells, CAG may improve healthspan.[17][18] Studies in aged mice have shown that CAG can improve physical function and reduce the burden of senescent cells.[18][19] A randomized, double-blind, placebo-controlled study in a middle-aged human population suggested that an Astragalus-based supplement containing this compound could lengthen telomeres.[20] However, another summary of this study indicated no significant difference compared to placebo.[21]

Cancer

The role of this compound in cancer is complex. While telomerase activation is a hallmark of many cancers, some studies suggest that CAG may have anti-tumor effects. In colon cancer cell lines, CAG has been shown to induce p53-dependent apoptosis.[12][13] Furthermore, in non-small cell lung cancer cells, it has been found to induce apoptosis and protective autophagy.[22] The potential for both pro- and anti-cancer effects necessitates further investigation to determine the context-dependent activity of CAG. Some research suggests that astragalus extracts can enhance the immune response against cancer.[23][24]

Inflammatory Diseases